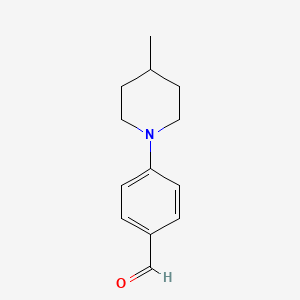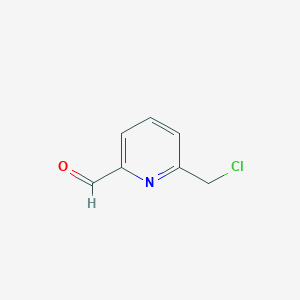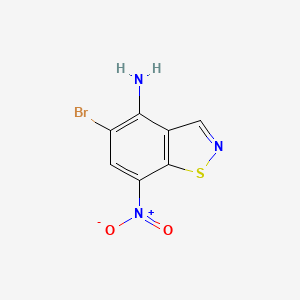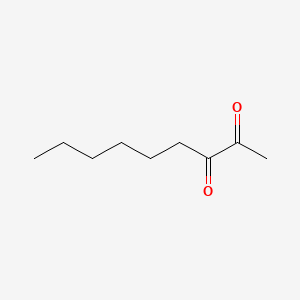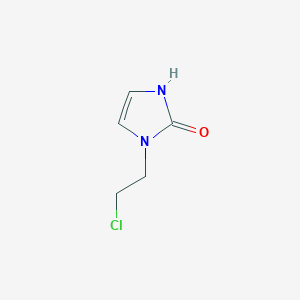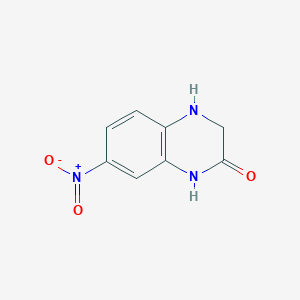
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one
Descripción general
Descripción
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This heterocyclic compound is commonly used as a research tool in the study of various biological processes and has been shown to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Quinoxaline N-oxides have been synthesized and converted into various derivatives, including 1,5-dihydro-3-trifluoromethylpyridazino[3,4-b]quinoxalin-4-ols, which have potential applications in organic synthesis and chemical research (Kurasawa et al., 2002).
- Another study highlights the synthesis of quinoxaline derivatives with potential use in the development of fluorescent whiteners for polyester fibers (Rangnekar & Tagdiwala, 1986).
Neuroprotection and Neuroscience
- 7-Nitro-quinoxaline derivatives have been studied for their neuroprotective properties, particularly against cerebral ischemia (Sheardown et al., 1990).
- A compound, 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione, was found to be a potent antagonist for the AMPA receptor, which could be relevant in neuroscience research (Ohmori et al., 1994).
Biomedical Applications
- 7-Nitro-quinoxaline derivatives have been explored for their potential cytotoxic activity, which could have implications in cancer research (Monge et al., 1994).
- The study of quinoxaline derivatives for antibacterial applications has also been conducted, which could contribute to the development of new antimicrobial agents (Karna, 2019).
Advanced Materials and Detection Methods
- The synthesis of quinoxaline derivatives for the detection of nitroaromatics, with applications in sensing technologies, has been researched (Fu et al., 2018).
Mecanismo De Acción
Target of Action
It’s known that 3,4-dihydroquinoxalin-2-ones, a class of compounds to which 7-nitro-3,4-dihydro-1h-quinoxalin-2-one belongs, have potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s known that the dihydroquinoxalin-2-ones are chemically versatile and can produce a broad range of substitution patterns . This versatility might contribute to their interaction with various biological targets.
Biochemical Pathways
Given the potential antiviral and anti-inflammatory activities of 3,4-dihydroquinoxalin-2-ones , it can be inferred that these compounds may interact with pathways related to viral replication and inflammation.
Result of Action
The potential therapeutic properties of 3,4-dihydroquinoxalin-2-ones suggest that they may have beneficial effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme nitric oxide synthase (NOS), where it acts as an inhibitor. This inhibition affects the production of nitric oxide, a crucial signaling molecule in many physiological processes. Additionally, this compound has been shown to interact with glutamate receptors, particularly the NMDA receptor, influencing synaptic transmission and plasticity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by inhibiting the NMDA receptor, leading to altered calcium influx and downstream signaling cascades. This modulation can impact gene expression and cellular metabolism, potentially offering neuroprotective effects. In non-neuronal cells, this compound can influence cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the NMDA receptor, inhibiting its activity and reducing calcium influx into the cell. This inhibition can prevent excitotoxicity, a process where excessive glutamate causes neuronal damage. Additionally, by inhibiting nitric oxide synthase, this compound reduces the production of nitric oxide, which can modulate various signaling pathways and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NMDA receptors and nitric oxide synthase, resulting in lasting changes in cellular function and signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to provide neuroprotective effects by inhibiting excitotoxicity. At higher doses, it can exhibit toxic effects, including neuronal damage and impaired cognitive function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also affect metabolic flux by modulating the activity of nitric oxide synthase and influencing the levels of nitric oxide and related metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters and binding proteins facilitate its movement within cells, and its distribution is influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors. Post-translational modifications and targeting signals can direct it to specific organelles, such as the mitochondria, where it can influence cellular respiration and energy production .
Propiedades
IUPAC Name |
7-nitro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,9H,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCQCJQHUFFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601216 | |
| Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5310-52-1 | |
| Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


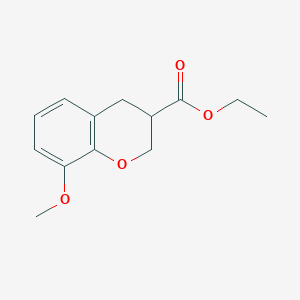

![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)



